Product packaging for Guanylmelamine(Cat. No.:CAS No. 4405-08-7)

Guanylmelamine

Cat. No.: B105420
CAS No.: 4405-08-7
M. Wt: 168.16 g/mol
InChI Key: QLVPICNVQBBOQP-UHFFFAOYSA-N
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Description

Contextualization within Guanidino and Triazine Chemical Classes

Guanylmelamine's chemical identity is fundamentally derived from two key structural components: a triazine ring and a guanidino group. lookchem.com This unique combination dictates its chemical behavior and significance.

The triazine portion of the molecule consists of a heterocyclic ring composed of three nitrogen atoms and three carbon atoms. scbt.com Triazines are a well-established class of compounds known for their stability and versatility. scbt.com They serve as crucial intermediates in the synthesis of a wide array of products, including dyes and resins. scbt.com In materials science, their ability to form stable complexes with metals makes them valuable components in the development of coordination compounds and catalysts. scbt.com

The guanidino group, C(NH₂)(NH)₂, is attached to the triazine core. ontosight.ai Guanidines are recognized for their high basicity, a result of the resonance stabilization of the corresponding conjugate acid, the guanidinium (B1211019) cation. at.ua This functional group is a potent Lewis base and an effective ligand, capable of donating an electron pair to form coordinate covalent bonds with metal ions. utexas.edulibretexts.org The coordination chemistry of guanidines is extensive, with the imine nitrogen typically acting as the binding site. at.ua

In this compound, these two chemical classes merge. The molecule features the planar, electron-rich triazine ring system combined with the multi-functional amine and imino groups of the guanidine (B92328) moiety. scbt.comontosight.ai This structure facilitates strong intermolecular interactions, particularly through hydrogen bonding, and allows for selective reactivity. scbt.com The presence of both the triazine ring and the guanidine group makes this compound a versatile candidate for applications in coordination chemistry and materials science, where it can form stable complexes with transition metals. scbt.comvulcanchem.com

Historical Perspectives and Early Research Trajectories

The study of this compound and related compounds dates back to the mid-20th century, emerging from broader research into derivatives of dicyandiamide (B1669379) and melamine (B1676169). oup.comgoogle.com A key early milestone is a 1951 patent that detailed a method for preparing guanylmelamines. google.com The synthesis involved reacting dicyandiamide or its hydrochloride salt, sometimes in the presence of a solvent like phenol, at elevated temperatures. google.com

This early work was not only focused on the synthesis of the free base but also on the preparation of various salts. Researchers at the time created phosphate (B84403), pyrophosphate, nitrate, and carbonate salts of this compound by reacting aqueous solutions of its hydrochloride form with the corresponding ammonium (B1175870) salts. google.com These salts were noted for being substantially insoluble in water. google.com By the early 1960s, methods for the analytical separation and determination of this compound alongside related compounds were being developed, indicating its growing importance as a distinct chemical entity in research and industry. aphapublications.org Some literature from this period proposed that this compound could be an intermediate in the chemical formation pathway of melamine. acs.org

Broad Significance and Emerging Research Frontiers for this compound

The significance of this compound in modern chemistry is multifaceted, spanning pharmaceuticals, materials science, and synthetic chemistry.

A primary area of significance is in the pharmaceutical industry , where this compound is recognized as a principal impurity (specifically Metformin (B114582) EP Impurity B) in the synthesis of metformin, a widely prescribed oral antidiabetic medication. nih.govontosight.aipharmaffiliates.com Its formation during the manufacturing process is carefully monitored, and regulatory bodies such as the European Pharmacopeia have set strict limits on its presence to ensure the quality and purity of the final drug product. ontosight.ai This has driven the development of advanced analytical techniques, like high-performance liquid chromatography (HPLC), for its precise detection and quantification. ontosight.ai

In materials science , this compound and its derivatives are subjects of ongoing research. Triazine compounds are known to act as effective flame retardants, as they can form stable char layers that inhibit combustion upon heating. vulcanchem.com Following this principle, this compound salts, such as this compound sulfate (B86663) and phosphate condensates, have been investigated for their flame-retardant properties in materials like resins and textiles. oup.comgoogle.comepa.gov

Furthermore, the field of coordination chemistry represents an emerging frontier. The guanidine group's ability to chelate metal ions makes this compound a valuable ligand for constructing coordination polymers and metal-organic frameworks (MOFs). utexas.eduvulcanchem.com The combination of the triazine ring and multiple nitrogen donor atoms allows for the formation of stable, complex structures with transition metals, opening up possibilities for applications in catalysis and the development of novel functional materials. scbt.comvulcanchem.com Its role as a precursor in the synthesis of various resins and thermoset materials also continues to be an area of industrial relevance. google.comgoogleapis.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 2-(4,6-diamino-1,3,5-triazin-2-yl)guanidine nih.gov
Molecular Formula C₄H₈N₈ nih.gov
Molecular Weight 168.16 g/mol nih.gov
CAS Number 4405-08-7 nih.gov
InChIKey QLVPICNVQBBOQP-UHFFFAOYSA-N fda.gov
SMILES C1(=NC(=NC(=N1)N=C(N)N)N)N nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N8 B105420 Guanylmelamine CAS No. 4405-08-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4,6-diamino-1,3,5-triazin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N8/c5-1(6)9-4-11-2(7)10-3(8)12-4/h(H8,5,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVPICNVQBBOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)N=C(N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196025
Record name Guanylmelamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4405-08-7
Record name Guanylmelamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004405087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanylmelamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUANYLMELAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4I1G0R11O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Reaction Pathway Elucidation of Guanylmelamine

Direct Synthetic Routes to Guanylmelamine

The synthesis of this compound can be achieved through several direct methodologies, primarily involving condensation reactions and the use of cyanamide-based precursors.

Condensation Reactions Involving Melamine (B1676169) and Related Precursors

The formation of this compound can occur through the condensation of melamine with other C-N-H compounds. For instance, the reaction of melamine with dicyandiamide (B1669379) is a postulated pathway for the formation of more condensed structures, where this compound acts as an intermediate. acs.org The thermal condensation of melamine itself leads to a series of products, including melam, melem (B72624), and melon, with melam being considered a product of the deammonation of this compound. uni-muenchen.deresearchgate.net

Synthesis through Cyanamide (B42294) Derivatives

A historically significant and industrially viable method for preparing guanylmelamines involves the reaction of dicyandiamide with a substantially anhydrous hydrogen halide, such as HCl, HBr, or HF. google.com This process can yield a mixture of mono-, di-, and triguanylmelamines. google.com The reaction can be conducted by treating solid dicyandiamide with the hydrogen halide directly or in a suitable solvent or diluent, avoiding water to prevent hydrolysis to guanylurea (B105422) hydrohalide. google.com

The reaction temperature is a critical parameter, with a suitable range of 55-180°C for hydrogen chloride, and a preferred range of 100-150°C to minimize the formation of by-products like melamine. google.com The process can also be initiated by heating dicyandiamide hydrogen halide complexes. google.com For example, heating an addition compound formed from 2 moles of dicyandiamide, 1 mole of acetone, and 2 moles of hydrogen chloride at temperatures between 95 and 180°C yields monothis compound hydrochloride. google.com

Reaction Conditions for this compound Synthesis from Dicyandiamide google.com
ReactantsSolvent/ConditionsTemperature Range (°C)Products
Dicyandiamide, Anhydrous Hydrogen ChlorideTolueneSteam BathMixed this compound Hydrochlorides
Pelleted Dicyandiamide, Anhydrous Hydrogen ChlorideSolid-gas phase, no solvent100This compound Hydrochlorides
Dicyandiamide Dihydrochloride, DicyandiamidePhenol45-120Phenol-insoluble this compound Hydrochlorides
Dicyandiamide, Anhydrous Hydrogen BromidePhenol50-180Mixed this compound Hydrobromides

Novel Guanylation Strategies for Structural Analogues

Modern synthetic chemistry offers various guanylation reagents that can be applied to the synthesis of this compound analogues. These methods typically involve the reaction of an amine with a guanylating agent. Reagents such as 1H-pyrazole-1-carboxamidine and polymer-bound bis(tert-butoxycarbonyl)thiopseudourea are effective for introducing a guanidine (B92328) moiety onto a primary or secondary amine. nih.govsigmaaldrich.com

These strategies have been successfully used to functionalize various molecular scaffolds, including melamine-based dendrimers. nih.gov For instance, the peripheral amino groups of a dendrimer can be converted to guanidinium (B1211019) groups using reagents like Fmoc-protected arginine or 1H-pyrazole-1-carboxamidine. nih.gov This approach allows for the creation of complex, functionalized analogues of this compound with tailored properties. The use of metal-based catalysts, such as ZnEt₂, has also been shown to facilitate guanylation reactions with high yields. mdpi.com

This compound as a Key Intermediate in Complex Chemical Transformations

Beyond its direct synthesis, this compound plays a pivotal role as a transient species in the formation of highly condensed, nitrogen-rich materials like graphitic carbon nitride.

Formation within Melamine-Based Condensation Pathways

During the thermal pyrolysis of melamine, a series of condensation reactions occur, leading to the evolution of ammonia (B1221849) and the formation of more complex structures. acs.orgresearchgate.net this compound is considered a precursor to melam, which is formed through a deammonation process. uni-muenchen.de Melam itself is a short-lived intermediate that further condenses to form melem and eventually melon. uni-muenchen.deresearchgate.net The reaction pathway can be influenced by the starting precursors; for example, a reaction between melamine and dicyandiamide can also proceed through intermediates like this compound to form melem. acs.org

Intermediates in Melamine Condensation acs.orguni-muenchen.deresearchgate.net
Precursor(s)IntermediateFurther Condensation Product(s)
MelamineThis compoundMelam
Melam-Melem
Melem-Melon
Melamine + DicyandiamideThis compoundMelem

Role in Graphitic Carbon Nitride Synthesis Intermediates

Graphitic carbon nitride (g-C3N4), a metal-free polymer semiconductor, is commonly synthesized via the thermal polymerization of nitrogen-rich precursors such as melamine, dicyandiamide, or urea (B33335). nih.govinteresjournals.orgmdpi.com The synthesis proceeds through a cascade of condensation steps involving the formation of intermediates like melam, melem, and melon. researchgate.netnih.gov

The initial step in the pyrolysis of melamine above 350°C is its condensation to melam, which is understood to form from this compound. uni-muenchen.deresearchgate.net This is followed by further condensation at higher temperatures (around 400-600°C) to produce melem and then melon, which ultimately polymerize into the layered structure of graphitic carbon nitride. researchgate.net Therefore, this compound is a foundational, albeit transient, building block in the bottom-up synthesis of g-C3N4, influencing the final structure and properties of the material. The specific pathway and intermediates can be affected by the choice of precursor and reaction conditions, such as temperature and atmosphere. nih.govmdpi.commdpi.com

Photochemical Routes to this compound from Dicyandiamide

The synthesis of this compound through photochemical pathways is an area of emerging research, with current understanding largely derived from studies investigating prebiotic chemistry. The photochemical self-reaction of dicyandiamide (DCD) has been speculated to yield higher molecular weight cyclic azines, including this compound and melamine. chemrxiv.org This hypothesis arose from observations of peptide bond formation in highly supersaturated aerosol droplets containing DCD when irradiated with intense visible light (e.g., a 532 nm laser). chemrxiv.orgsemanticscholar.org

In these studies, the formation of peptides was found to be kinetically linked to a DCD self-reaction, suggesting that a photochemical product of DCD drives the subsequent chemistry. chemrxiv.org Researchers propose that this reaction likely occurs at the surface of the droplets. chemrxiv.org However, it is noted that the 532 nm wavelength used in these experiments is unlikely to be the most efficient for the photoexcitation of DCD. semanticscholar.org

A detailed, well-established mechanism for the direct photochemical conversion of dicyandiamide to this compound has not yet been fully elucidated in the scientific literature. Current knowledge points towards a speculative pathway driven by the photoexcitation of DCD, particularly under conditions of high concentration such as those found in supersaturated aerosols, but further research is required to isolate and characterize the specific steps and intermediates involved. chemrxiv.orgsemanticscholar.org Conversely, it has been shown that the TiO2-mediated photochemical reaction of melamine can proceed via a different mechanism to form dicyandiamide, indicating the complexity of the photochemical relationship between these compounds. researchgate.netacs.org

Mechanistic Studies of this compound Formation and Transformation

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic parameters specifically for the formation of this compound from dicyandiamide are not extensively documented. However, mechanistic insights can be drawn from computational and experimental studies of dicyandiamide's reactivity and the formation of related triazine compounds.

Theoretical studies using Density Functional Theory (DFT) have explored the reaction network starting from calcium cyanamide, which hydrolyzes to cyanamide that subsequently dimerizes to form dicyandiamide (DCD). mdpi.com The formation of DCD from cyanamide is a crucial step preceding this compound synthesis. The rate-limiting step in this dimerization is the C-N bond formation between a cyanamide molecule (H₂NCN) and a cyanamide anion (HCN₂⁻). mdpi.com The kinetics of key secondary reactions that compete with guanamine formation, such as the creation of urea and melamine, have also been calculated. mdpi.com

Table 1: Calculated Reaction Rate Constants (k) for Dicyandiamide and Competing Reactions mdpi.com

ReactionProductTemperature (K)Rate Constant (k)
Cyanamide DimerizationDicyandiamide343.15kdicyandiamide
Cyanamide + H₂OUrea343.15kurea
Cyanamide + H₂SThiourea343.15kthiourea
Dicyandiamide + CyanamideMelamine343.15kmelamine

Note: The precise numerical values for the rate constants were established in the context of the specific computational model used in the study. The general order of reaction rates was found to be kthiourea > kdicyandiamide > kurea > kmelamine at the specified temperature. mdpi.com

The thermal decomposition of the starting material, dicyandiamide, also provides insight into its transformation pathways. The pyrolysis of DCD is known to be an autocatalytic process. researchgate.net Kinetic analysis has shown that the activation energy for this decomposition varies significantly depending on the physical state, suggesting different reaction mechanisms. researchgate.netresearchgate.net

Table 2: Activation Energy of Dicyandiamide Thermal Decomposition researchgate.net

ConditionMethodActivation Energy (Ea)
IsothermalMaximum Rate Method219.7 kJ mol⁻¹
DynamicKissinger Method108.5 kJ mol⁻¹

A proposed mechanism for the reaction of dicyandiamide with nitriles to form substituted guanamines involves the rapid, reversible abstraction of a proton from dicyandiamide to form a reactive anion. sibran.ru This step is followed by the slow addition of this anion to the nitrile. sibran.ru This principle of forming a dicyandiamide anion as a key intermediate is a plausible mechanistic feature in its self-condensation to form this compound.

Influence of Reaction Conditions on Product Distribution

Reaction conditions exert a profound influence on the synthesis of this compound, dictating both the yield of the desired product and the distribution of by-products. The most extensively documented synthesis involves the reaction of dicyandiamide with hydrogen halides, where parameters such as temperature, acid concentration, and the order of reagent addition are critical.

In this method, maintaining an optimal temperature range is crucial. For the reaction with hydrogen chloride, temperatures between 80°C and 140°C accelerate the desired cyclization. A patent for this process specifies a suitable range of 55-180°C, with a preferred range of 100-150°C. researchgate.net If the temperature exceeds 180°C, the formation of excess by-products, notably melamine, becomes significant. researchgate.net Conversely, at temperatures below 55°C, the reaction rate is too slow for practical application. researchgate.net

The order of reagent addition is another key factor. Introducing concentrated hydrogen halide to dicyandiamide effectively suppresses the hydrolysis of the starting material, which would otherwise form guanylurea hydrohalide, a common side-reaction product. The concentration of the acid itself is also important for preventing this undesired hydrolysis. Under optimized aqueous conditions, yields of 60–70% this compound hydrochloride are achievable. The primary by-products in this process are typically diguanidinoamino triazine (DGAT) and triguanidino triazine (TGT), which together constitute less than 15% of the product mixture under optimized conditions.

Table 3: Optimized Reaction Conditions for this compound Hydrochloride Synthesis

ParameterOptimal Range/MethodImpact on Yield/Purity
Acid Concentration25–37% (w/w) HClPrevents hydrolysis of dicyandiamide.
Temperature80–140°CAccelerates cyclization to this compound.
Reagent OrderAcid added to DicyandiamideMinimizes formation of guanylurea by-product.
SolventAqueous mediumEliminates the need for flammable or toxic organic solvents.

Furthermore, the transformation of this compound itself is sensitive to temperature. At high temperatures (around 350°C), melam, a condensation product of two triazine rings, is formed through a deammonation process involving this compound and dicyandiamide. uni-muenchen.de This indicates that this compound can act as an intermediate to more condensed structures under thermal stress. uni-muenchen.de

Chemical Reactivity, Functionalization, and Derivative Chemistry of Guanylmelamine

Derivatization Strategies on Guanylmelamine's Functional Groups

The presence of primary amino groups and a guanidine (B92328) moiety on the this compound scaffold offers numerous opportunities for chemical modification to synthesize a variety of derivatives with tailored properties.

The amino groups of this compound are nucleophilic and can readily participate in reactions to form new C-N bonds, most notably through acylation to form amides.

Amide Synthesis: A primary route to this compound derivatives involves the acylation of its amino groups. This is typically achieved by reacting this compound with an activated carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640), in a process known as the Schotten-Baumann reaction. fishersci.it The reaction generally proceeds in an aprotic solvent in the presence of a base to neutralize the acidic byproduct (e.g., HCl). fishersci.it For instance, the reaction with an acyl chloride would yield an N-acylthis compound derivative. The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. fishersci.it

Carbamate Formation: Carbamates can be synthesized through the reaction of this compound's amino groups with chloroformates or via a three-component coupling involving carbon dioxide and halides. organic-chemistry.org

Guanidine-Amide Catalysis: In a broader context, guanidine-amide structures can act as catalysts. Theoretical studies on similar structures show that a guanidine moiety can deprotonate a pronucleophile (like nitromethane), while a nearby amide group activates an electrophile (like a ketimine) through hydrogen bonding, facilitating C-C bond formation. nih.gov This dual activation model highlights the cooperative potential of the functional groups within this compound for catalytic applications. nih.gov

The 1,3,5-triazine (B166579) (s-triazine) ring is an electron-deficient aromatic system, which influences its reactivity. While the ring itself is quite stable, it serves as a robust scaffold for functionalization.

Nucleophilic Aromatic Substitution: The most common reaction for modifying the s-triazine core is nucleophilic aromatic substitution (SNAr). Starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), the chlorine atoms can be sequentially replaced by various nucleophiles. acs.orgpreprints.org Although this compound already has amino groups, this principle can be applied to synthesize this compound derivatives by reacting substituted melamines.

Electrophilic Substitution: The triazine ring's electron-deficient nature makes electrophilic substitution difficult, but the electron-donating amino groups on this compound can activate the ring towards such reactions to a certain extent. scbt.com

Synthesis of Hybrid Molecules: The s-triazine core is an ideal framework for constructing novel hybrid molecules. Researchers have successfully integrated various bioactive moieties such as pyrazole, piperidine, aniline, and morpholine (B109124) onto the s-triazine nucleus to create compounds with specific biological activities. preprints.orgmdpi.comnih.gov This strategy can be applied to this compound to explore new chemical entities.

Interactions with Diverse Substrates and Structural Assembly

This compound's unique structure facilitates a range of interactions, from covalent reactions with organic molecules to the formation of complex, non-covalent supramolecular architectures.

A nucleophile is a chemical species that donates an electron pair to form a new covalent bond, while an electrophile accepts an electron pair. masterorganicchemistry.com this compound exhibits both nucleophilic and electrophilic characteristics.

Nucleophilic Character: The exocyclic amino and guanidino groups are rich in electrons, making them strong nucleophiles. saskoer.ca They can react with a variety of electrophiles, including:

Acyl Chlorides and Anhydrides: As mentioned in amide formation, these electrophiles react readily with the amine groups. fishersci.it

Aldehydes and Ketones: The amino groups can react with carbonyl compounds to form Schiff bases or condensation products. For example, this compound has been shown to react with formaldehyde (B43269). dss.go.th

Electrophilic Character: The carbon atoms within the s-triazine ring are electron-deficient due to the electronegativity of the ring nitrogens. This makes them susceptible to attack by strong nucleophiles, leading to substitution reactions on the ring, as discussed previously. scbt.com

The interplay of these characteristics allows this compound to act as a versatile building block in organic synthesis. scbt.com

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. This compound is exceptionally well-suited for forming such structures due to its capacity for extensive hydrogen bonding.

Hydrogen Bonding: The compound features multiple hydrogen bond donors (the N-H groups of the amines and guanidine) and acceptors (the lone pairs on the nitrogen atoms). scbt.comvulcanchem.com This configuration promotes strong, directional intermolecular hydrogen bonds, which are fundamental to the formation of larger assemblies. scbt.comnih.gov These interactions are crucial for the stability of the resulting structures in various environments. scbt.com

Planar Stacking: The planar, conjugated system of the triazine ring facilitates π-π stacking interactions between molecules, further stabilizing supramolecular assemblies. acs.orgscbt.com

Network Formation: The combination of extensive hydrogen bonding and π-π stacking allows this compound molecules to self-assemble into well-ordered, one-, two-, or three-dimensional networks. vulcanchem.comnih.gov This behavior is analogous to how guanidine itself forms complex and intriguing crystal structures through hydrogen-bonding networks. nih.gov These networks are critical in the fields of crystal engineering and materials science. csic.es

Research has identified specific reactions between this compound and other chemical entities, highlighting its utility in various applications.

Reaction with Naphthalene: this compound hemisulfate has been shown to react with naphthalene. cymitquimica.combiosynth.com While the specifics of this reaction are detailed in patent literature, it points to interactions involving the aromatic systems of both molecules.

Reaction with Divalent Compounds: The compound is also known to react with divalent compounds, which are molecules containing a divalent group or two functional groups. cymitquimica.combiosynth.comepo.org For example, patents describe reactions with divalent phenols. epo.org These reactions can lead to the formation of polymers or cross-linked materials.

Reaction with Formaldehyde: A study quantified the reaction between this compound and formaldehyde, demonstrating its ability to engage in condensation reactions. dss.go.th The equilibrium constant for this reaction was determined, providing insight into the thermodynamics of the interaction.

Below is a data table from the study on the reaction of this compound with formaldehyde. dss.go.th

Initial this compound Concentration (M)Equilibrium Formaldehyde Concentration (M)Observed Equilibrium Constant (Kobsd, M-1)
0.1010.0594.12
0.2020.1104.12

Oligomerization and Polymerization Behavior of this compound Monomers

This compound, with its reactive amino and guanidino groups, exhibits a propensity for oligomerization and polymerization under specific conditions. This behavior is primarily leveraged in the formation of resins through co-condensation with aldehydes and in thermal condensation processes leading to more complex, nitrogen-rich structures. While the direct homopolymerization of this compound is not extensively documented in dedicated studies, its role as a monomeric unit in various polymerization reactions is well-established through patent literature and academic research.

The polymerization of this compound can proceed through two principal pathways: co-condensation with cross-linking agents, most notably formaldehyde, and self-condensation at elevated temperatures. These processes result in the formation of oligomers and polymers with a range of properties, largely influenced by the reaction conditions and the presence of other co-monomers.

One of the primary applications of this compound's polymerization behavior is in the synthesis of amino resins, which are known for their thermal stability and flame-retardant properties. In these applications, this compound can be used as a monomer alongside other amino-triazines like melamine (B1676169) and benzoguanamine. The co-condensation of these monomers with formaldehyde leads to the formation of cross-linked thermosetting polymers. The incorporation of the guanidino group from this compound can influence the properties of the resulting resin, such as its flame retardancy and adhesion characteristics. For instance, this compound is mentioned as a component in flame-retardant polybutylene terephthalate-based resin compositions google.com.

Furthermore, this compound is a key intermediate in the thermal condensation pathway that leads to the formation of higher-order nitrogen-rich compounds like melem (B72624) and, ultimately, graphitic carbon nitride (g-C3N4). Research has shown that this compound undergoes thermal condensation at temperatures around 350°C. This process involves the elimination of ammonia (B1221849) and the formation of new C-N linkages, leading to the self-assembly of more complex, thermally stable structures. This thermal behavior underscores the potential of this compound as a precursor for advanced materials. In the condensation process of dicyandiamide (B1669379), this compound is formed as a relatively short-lived intermediate that transforms into melem at approximately 350°C in the absence of ammonia back pressure uni-muenchen.de.

The resulting polymers and oligomers from this compound can be characterized by various analytical techniques to understand their structure and properties. Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are employed to identify the functional groups and the nature of the polymeric linkages. Thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for determining the thermal stability and curing behavior of the resins.

While the synthesis of polyguanamines is a significant area of polymer chemistry, it is important to note that these are typically synthesized through the polycondensation of dichlorotriazines with diamines, rather than the direct polymerization of this compound itself. However, the structure of this compound provides the fundamental repeating unit that defines this class of polymers.

The following table summarizes typical conditions for the involvement of this compound in polymerization reactions, based on related amino-resin synthesis and thermal condensation studies.

Polymerization Type Co-reactant(s) Catalyst Temperature Range (°C) Resulting Product
Co-condensationFormaldehyde, MelamineAcid or Base80 - 120This compound-Melamine-Formaldehyde Resin
Thermal CondensationNone (self-condensation)None300 - 400Melem, Melon, and higher condensates
Co-condensationPhenols, FormaldehydeAlkalineNot specifiedPhenol-guanylmelamine-formaldehyde co-condensates epo.org

This table presents generalized conditions based on analogous polymerization reactions and thermal studies involving similar triazine compounds.

Biological Activity and Molecular Mechanisms of Guanylmelamine

Antineoplastic and Antiproliferative Action Pathways

Guanylmelamine has demonstrated preliminary antitumor activity, suggesting its interference with pathways crucial for cancer cell survival and proliferation. americanchemicalsuppliers.com The precise mechanisms are still under investigation, but the existing evidence points toward its influence on cellular growth, induction of cell death, and interaction with specific molecular targets within cancer cells.

Cellular proliferation is a fundamental process involving cell growth and division. telight.eu In the context of cancer, this process becomes uncontrolled, leading to tumor formation. telight.eu The regulation of cell proliferation is intricately linked to the cell cycle, which is governed by a complex network of proteins. ijbs.com Antineoplastic agents often exert their effects by disrupting this cycle, thereby inhibiting the rapid division of cancer cells. msdvetmanual.com

This compound's observed antitumor effects suggest it may modulate cellular proliferation. americanchemicalsuppliers.com While direct studies on this compound's effect on the cell cycle are limited, its action is hypothesized to be similar to other compounds that target key metabolic and signaling pathways essential for cell growth. For instance, the amino acid glutamine is vital for the proliferation of many cancer cells, and its depletion can lead to growth arrest. nih.gov Compounds that interfere with such metabolic dependencies can effectively halt cancer progression. The potential of this compound to influence pathways like the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and proliferation, is an area of active research. americanchemicalsuppliers.comnih.gov

Table 1: Key Concepts in Cellular Proliferation and Differentiation

Concept Description Relevance to Cancer
Cell Proliferation The process of increasing cell numbers through growth and division. telight.eu Uncontrolled proliferation is a hallmark of cancer. telight.eu
Cell Cycle The series of events that take place in a cell leading to its division and duplication of its DNA. ijbs.com Cancer cells often have dysregulated cell cycles, leading to rapid division.
Cell Differentiation The process by which a less specialized cell becomes a more specialized cell type. telight.eu There is often an inverse relationship between proliferation and differentiation; cancer cells are typically less differentiated. telight.eu

| mTOR Pathway | A crucial signaling pathway that regulates cell growth, proliferation, and survival in response to nutrients and growth factors. nih.gov | Often hyperactivated in cancer, making it a key therapeutic target. americanchemicalsuppliers.com |

Cell death can occur through two primary mechanisms: apoptosis (programmed cell death) and necrosis (uncontrolled cell death). fiveable.me Apoptosis is a regulated process characterized by cell shrinkage, nuclear fragmentation, and the formation of apoptotic bodies without inducing a significant inflammatory response. fiveable.meapogee.gr In contrast, necrosis is typically a result of acute injury, leading to cell swelling, membrane rupture, and the release of cellular contents, which triggers inflammation. fiveable.meresearchgate.net

The induction of cell death in cancerous cells is a primary goal of many antineoplastic therapies. While this compound's preliminary antitumor activity suggests it may induce apoptosis or necrosis in cancer cells, the specific mechanisms have not been fully elucidated. It is known that the same cell can activate subroutines of both apoptotic and necrotic pathways, particularly in response to cellular stress. bmbreports.orgnih.gov The ultimate cell fate—whether it undergoes apoptosis or necrosis—can depend on factors like the severity of the insult and intracellular energy levels, specifically ATP. fiveable.meapogee.gr For example, a moderate increase in intracellular calcium may trigger apoptosis, whereas a more significant and rapid increase can lead to necrosis. bmbreports.org Further research is needed to determine how this compound influences these critical cell death pathways.

Table 2: Comparison of Apoptosis and Necrosis

Feature Apoptosis Necrosis
Definition Programmed, controlled cell suicide. fiveable.meapogee.gr Uncontrolled cell death due to injury. fiveable.meapogee.gr
Morphology Cell shrinkage, membrane blebbing, nuclear fragmentation. fiveable.me Cell swelling, membrane rupture, organelle breakdown. fiveable.me
Biochemical Process Activation of caspases, requires ATP. apogee.gr ATP depletion, loss of ion homeostasis. fiveable.me

| Inflammatory Response | Minimal to none, as cellular contents are packaged. fiveable.me | Significant, due to release of intracellular contents. researchgate.net |

Identifying the specific molecular targets of an anticancer compound is crucial for understanding its mechanism of action and developing more effective therapies. myllia.comnih.gov This process often involves screening the compound against various cancer cell lines, which serve as representative models of different tumor types. mdpi.com Techniques like CRISPR screens and proteomic analyses help pinpoint the proteins and pathways directly affected by the drug. myllia.commdpi.com

For this compound, research points to several potential areas of interaction. Its identity as a guanidino compound with antitumor activity suggests possible interference with targets related to the mammalian target of rapamycin (mTOR) pathway, cancer stem cells, and inflammation. americanchemicalsuppliers.com The mTOR pathway is a critical regulator of cell metabolism and growth and is frequently dysregulated in cancer, making it a prime target for antineoplastic agents. nih.gov The structural similarity of this compound to other triazine derivatives that have shown cytotoxic effects further supports its potential as a targeted agent. However, comprehensive screening across diverse cancer cell lines is required to build a definitive profile of its molecular targets. plos.org

Anti-inflammatory Properties and Immunological Modulations

Beyond its antineoplastic potential, this compound is also being investigated for anti-inflammatory effects. americanchemicalsuppliers.com Inflammation is a biological response of the immune system that, when chronic, contributes to a wide range of diseases. oncotarget.comnih.gov The potential for this compound to modulate immune responses and inflammatory signaling pathways could offer therapeutic benefits.

The anti-inflammatory action of a compound is determined by its interaction with specific cells and molecules of the immune system. Key cellular players in inflammation include macrophages and lymphocytes, which produce signaling molecules called cytokines (e.g., TNF-α, IL-1β, IL-6) that drive the inflammatory process. frontiersin.orgmdpi.com

Preliminary evidence suggests that this compound may exert anti-inflammatory effects through its effective binding to histamine (B1213489) H4 receptors. The H4 receptor is found on various immune cells, including mast cells, eosinophils, and T cells, and is involved in modulating inflammatory responses. Antagonism of this receptor is a known strategy for reducing inflammation. Furthermore, the modulation of the immune system can be achieved by influencing the function of macrophages and other immune cells to reduce the production of pro-inflammatory cytokines. nih.govnih.gov Vitamin D and its analogues, for example, exert anti-inflammatory effects by suppressing pro-inflammatory cytokine production and modulating both innate and adaptive immunity. mdpi.com The ability of this compound to interact with key immune receptors and potentially alter cytokine profiles is a promising area for future investigation. nih.gov

Inflammatory responses are controlled by complex intracellular signaling pathways, such as the NF-κB, MAPK, and JAK-STAT pathways. oncotarget.comnih.gov These pathways are activated by various stimuli, including pathogens and damaged cells, and result in the transcription of genes encoding pro-inflammatory proteins. oncotarget.comfrontiersin.org Many natural and synthetic compounds exert their anti-inflammatory effects by inhibiting key components of these cascades. nih.govajol.info

While the specific interactions of this compound with these pathways are not yet fully detailed, its potential anti-inflammatory activity suggests it likely modulates one or more of these central signaling networks. americanchemicalsuppliers.com For example, curcumin, a natural compound, is known to inhibit multiple signaling molecules, including NF-κB and MAPKs. nih.gov Similarly, other bioactive compounds can suppress inflammation by blocking the activation of these pathways. ajol.inforesearchgate.net Given that inflammation is a target of this compound, it is plausible that its mechanism involves the downregulation of key inflammatory signaling cascades, an area that warrants further detailed molecular studies. americanchemicalsuppliers.com

Table 3: Key Inflammatory Signaling Pathways

Pathway Description Role in Inflammation
NF-κB A protein complex that controls the transcription of DNA, cytokine production, and cell survival. oncotarget.comnih.gov A master regulator of inflammation; its activation leads to the production of numerous pro-inflammatory mediators. oncotarget.com
MAPK A chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. ajol.info Involved in cellular responses to stress and inflammation, including the production of cytokines and chemokines. oncotarget.com

| JAK-STAT | A signaling pathway that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription. oncotarget.com | Crucial for responses to a wide range of cytokines and growth factors involved in immunity and inflammation. frontiersin.org |

Exploration of Receptor Interactions and Pharmacological Effects

The pharmacological profile of this compound is not extensively defined in publicly available research. However, existing studies and its structural similarity to other biologically active compounds provide some insights into its potential receptor interactions and effects.

While direct, comprehensive studies on this compound's interaction with the full spectrum of histamine receptors are limited, its guanidino group suggests a potential for interaction. Guanidine (B92328) moieties are present in various compounds known to interact with histamine receptors.

Notably, the development of histamine H2-receptor antagonists began with modifying the histamine molecule itself. The conversion of histamine's side-chain amino group into a guanidine resulted in Nα-guanylhistamine, the first compound identified as a histamine H2-receptor antagonist. nih.gov This compound demonstrated the ability to inhibit histamine-stimulated gastric acid secretion in rats and to block histamine-stimulated tachycardia in guinea pig atria, although it acted as a partial agonist. nih.gov Histamine H2 receptor antagonists are a class of drugs that decrease stomach acid production by blocking the action of histamine on H2 receptors in the stomach's parietal cells. wikipedia.orgpatient.infonih.gov

Given that this compound also possesses a guanidino group, it is plausible that it could exhibit some affinity for histamine receptors, particularly the H2 subtype. However, without specific binding affinity data (like Kd or Ki values) for this compound at histamine H1 or H2 receptors, any such interaction remains speculative. The affinity of antihistamines for their receptors is determined by their kinetic properties, such as the rates of association and dissociation. nih.gov First-generation H1-receptor antagonists often cause sedation due to their ability to cross the blood-brain barrier and block H1-receptors in the central nervous system. nih.gov

It is important to distinguish between H1 and H2 receptor antagonists. H1 antagonists are typically used for allergic reactions, while H2 antagonists are used for managing gastrointestinal conditions where acid reduction is needed. wikipedia.orgdrugbank.comdrugbank.com The development of second-generation H1-antihistamines aimed to reduce central nervous system side effects. nih.govdrugbank.com

Beyond histamine receptors, the structure of this compound does not immediately suggest strong interactions with other well-characterized receptor families based on current literature. However, some sources describe it as a neoplasm inhibitor with potential antitumor activity, though the mechanisms behind these effects are not well-defined. chemicalbook.comhodoodo.commedkoo.com One study on similar triazine derivatives showed inhibition of tumor growth in animal models, suggesting a possible mechanism for inducing apoptosis in cancer cells.

The exploration of receptor interactions often involves computational methods like molecular docking and functional assays. plos.orgbiorxiv.orgnih.gov Such studies help in understanding how a ligand binds to a receptor and can predict potential interactions with other receptors, including those for neuropeptides or other biogenic amines. nih.gov Without such dedicated studies on this compound, its broader receptor pharmacology remains an area for future investigation. It is known that some compounds can interact with multiple receptors; for instance, some antipsychotics and antidepressants also have antihistaminic properties. drugbank.comdrugbank.com

Role in Biological Systems as a Related Compound

This compound is most prominently discussed in biomedical literature not as a therapeutic agent itself, but as an impurity or a related substance in the context of other drugs.

This compound is recognized as a specified impurity, designated as "Metformin EP Impurity B," in the production of metformin (B114582) hydrochloride, a widely used oral anti-diabetic medication. ontosight.aipharmaffiliates.comnih.govbiosynth.com Its presence is subject to control within defined limits set by regulatory bodies like the European Pharmacopeia to ensure the quality and safety of the final drug product. ontosight.aisynthinkchemicals.com Advanced analytical techniques such as high-performance liquid chromatography (HPLC) are employed to detect and quantify this compound during the manufacturing process of metformin. ontosight.ai

Furthermore, this compound is structurally related to the antimalarial drug proguanil (B194036). wikipedia.orgcaymanchem.com Proguanil is a prodrug that is metabolized in the body to its active form, cycloguanil. wikipedia.orgcaymanchem.comrunwayhealth.com Investigations have explored the possibility of proguanil or its metabolites converting to other compounds under certain conditions. For instance, studies have looked into whether the diuretic agent chlorazanil (B1668706) could originate from the use of proguanil, as a metabolite of proguanil is a chemical precursor for chlorazanil's synthesis. wada-ama.org This highlights the importance of understanding the metabolic and chemical transformation pathways of drugs and their related compounds, like this compound, within biological systems.

Advanced Spectroscopic and Analytical Characterization of Guanylmelamine

Spectroscopic Techniques for Structural Elucidation and Conformation

Spectroscopic analysis is fundamental to the characterization of guanylmelamine, offering insights into its vibrational modes, atomic connectivity, and electronic properties.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. edinst.comksu.edu.sa These methods are complementary, with selection rules determining which vibrational modes are active in each. edinst.com For a vibration to be IR active, there must be a change in the molecule's dipole moment, whereas for a vibration to be Raman active, a change in the molecule's polarizability is necessary. edinst.comksu.edu.sa

In the context of this compound, IR spectroscopy is particularly useful for identifying characteristic functional groups. Key absorptions in the IR spectrum include N-H stretching vibrations, typically observed around 3300 cm⁻¹, and vibrations associated with C=N and C-N bonds, which appear near 1650 cm⁻¹. The progress of reactions involving this compound can be monitored by observing changes in characteristic IR absorption bands, such as the decrease of an isocyanate peak at 2270 cm⁻¹ and an acid anhydride (B1165640) peak at 1860 cm⁻¹, and the increase of an imide group absorption at 1780 cm⁻¹ and 1720 cm⁻¹. epo.org

Raman spectroscopy provides complementary information, particularly for the non-polar bonds within the triazine ring and the guanidine (B92328) group. dss.go.th The technique is sensitive to the skeletal C-C stretching vibrations in the 1000-1200 cm⁻¹ region. dss.go.th The combined use of IR and Raman spectroscopy provides a more complete vibrational profile of the molecule, aiding in its unambiguous identification. mdpi.comnih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Approximate Wavenumber (cm⁻¹) Reference
N-H StretchingInfrared (IR)~3300
C=N/C-N VibrationsInfrared (IR)~1650
Skeletal C-C StretchingRaman1000-1200 dss.go.th

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic connectivity of this compound. Both solution-state and solid-state NMR can be employed to probe the local chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei.

In solution, ¹H NMR spectra of this compound hydrochloride show characteristic signals for the amino protons and the protons on the triazine ring. For instance, signals between δ 6.8–7.2 ppm are assigned to the amino protons, while signals in the δ 8.1–8.3 ppm range correspond to the triazine ring protons.

¹³C NMR spectroscopy provides information on the carbon skeleton. chemicalbook.com Solid-state NMR is particularly valuable for studying the structure of this compound in its crystalline form, providing insights into intermolecular interactions and packing. acs.orguni-muenchen.de Cross-polarization magic angle spinning (CP-MAS) techniques can be used to enhance the signals of the less abundant ¹³C and ¹⁵N nuclei. acs.org

Table 2: Representative ¹H NMR Chemical Shifts for this compound Hydrochloride

Proton Environment Approximate Chemical Shift (δ, ppm) Reference
Amino Protons6.8–7.2
Triazine Ring Protons8.1–8.3

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for confirming the elemental composition and molecular weight of this compound with high accuracy. HRMS provides a precise mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its molecular formula. massbank.eu For this compound (C₄H₈N₈), the expected monoisotopic mass is approximately 168.0872 Da. nih.govchemspider.com The protonated molecule [M+H]⁺ would have a mass of approximately 169.0945 Da. In its hydrochloride salt form, the molecular weight is 204.62 g/mol . medkoo.com The mass spectrum of this compound shows a top peak at m/z 126. nih.gov

Photoluminescence spectroscopy investigates the electronic excited states of a molecule by measuring the light emitted after excitation. While not as commonly reported for this compound itself, studies on related triazine compounds like melem (B72624) demonstrate the utility of this technique. acs.orguni-muenchen.de The excitation and emission spectra can provide information about the electronic structure and potential for light-emitting applications. acs.org For instance, melem exhibits an excitation maximum at 288 nm and an emission maximum at 366 nm. acs.org It is plausible that this compound may exhibit interesting photoluminescent properties due to its conjugated π-system. chemrxiv.org

Chromatographic Separation and Quantitative Analysis Methods

Chromatographic techniques are essential for the separation of this compound from related substances and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound, often in the context of purity testing for metformin (B114582). allmpus.comscribd.com The development of a robust and validated HPLC method is crucial for accurate quantification.

Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings. A common stationary phase is a C18 column. nih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, run in either isocratic or gradient mode. nih.govmdpi.com Detection is usually performed using a UV detector, with the wavelength set to an absorbance maximum for this compound, such as 231 nm. scribd.com

Method validation is performed to ensure the reliability of the analytical procedure. nih.gov This includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov For instance, a validated HPLC method for a related compound demonstrated good linearity with correlation coefficients greater than 0.999. nih.gov Such validated methods are critical for quality control in pharmaceutical manufacturing and for research purposes. allmpus.comnih.gov

Table 3: Typical Parameters for HPLC Analysis of this compound

Parameter Typical Value/Condition Reference
Stationary PhaseC18 nih.gov
Mobile PhaseAcetonitrile/Methanol and Water nih.gov
DetectionUV at 231 nm scribd.com
Purity by HPLC>95% allmpus.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) stands as a premier analytical technique for the sensitive and selective quantification of this compound, particularly in complex matrices. This method is frequently employed for the analysis of related nitrogen-rich compounds, such as melamine (B1676169) and dicyandiamide (B1669379), and its principles are directly applicable to this compound, a known impurity in pharmaceutical products like metformin. shimadzu.comresearchgate.net The high sensitivity of LC-MS/MS allows for detection at trace levels, often reaching limits of quantification (LOQ) in the low nanogram per milliliter (ng/mL) range. shimadzu.comnih.gov

The chromatographic separation is commonly achieved using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar compounds like this compound. shimadzu.com A typical HILIC method employs a column such as an Alltima HP HILIC and a mobile phase consisting of a gradient of acetonitrile and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. shimadzu.comwatrex.com

Following chromatographic separation, detection by tandem mass spectrometry provides exceptional selectivity and sensitivity. The analysis is typically performed using an electrospray ionization (ESI) source in positive ion mode. Quantification is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound are monitored. watrex.com This specificity minimizes interference from matrix components, ensuring accurate measurement. For instance, in the analysis of similar compounds, two or more MRM transitions are often monitored for each analyte to provide both quantification and confirmation. shimadzu.com

Table 1: Typical LC-MS/MS Parameters for Analysis of Related Polar Compounds

ParameterDescriptionCommon Setting
Chromatography Mode Hydrophilic Interaction Liquid Chromatography (HILIC)-
Column e.g., Alltima HP HILIC (150 x 2.10mm, 3µm) shimadzu.com
Mobile Phase Gradient of Acetonitrile and Water with additivese.g., 0.1% Formic Acid or 10mM Ammonium Acetate shimadzu.comwatrex.com
Ionization Source Electrospray Ionization (ESI)Positive Ion Mode watrex.com
Detection Mode Multiple Reaction Monitoring (MRM) watrex.com
Limit of Quantification (LOQ) Achievable detection limits in matrixe.g., ~0.16 ng/mL for related compounds shimadzu.com

Ion-Exchange and Paper Chromatography Applications

Prior to the widespread adoption of LC-MS/MS, classical chromatographic techniques such as ion-exchange and paper chromatography were utilized for the separation and analysis of this compound and other cyanamide (B42294) derivatives. oup.com These methods, while less sensitive than modern techniques, are foundational in the analytical chemistry of these compounds.

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge through electrostatic interactions with a charged stationary phase. chromtech.comrnlkwc.ac.in Since this compound is a strongly basic compound, it is protonated under acidic conditions, carrying a net positive charge. rsc.org Therefore, cation-exchange chromatography is the appropriate mode for its separation. nih.gov In this technique, a sample mixture is loaded onto a column packed with a negatively charged resin. This compound binds to the resin, while neutral or negatively charged impurities pass through. Elution is then achieved by changing the pH or increasing the ionic strength of the mobile phase, which disrupts the electrostatic interactions and releases the bound molecules. nih.gov This method has been successfully applied to separate various guanidino compounds from physiological fluids and other complex mixtures. nih.gov

Paper Chromatography is a type of planar chromatography where separation is based on the partitioning of a compound between a stationary phase (the paper, which holds water) and a mobile phase (a solvent mixture). youtube.com For the analysis of cyanamide derivatives, specific solvent systems are used to achieve differential migration of the components up the paper. oup.com After the solvent front has moved a sufficient distance, the paper is dried, and the separated spots are visualized, often with a chemical spray that reacts to produce a colored product. The retention factor (Rf value), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used for identification. youtube.com Studies have documented the use of paper chromatography to distinguish various cyanamide derivatives in reaction products, including compounds like biguanide, guanylurea (B105422), and dicyandiamide, alongside this compound. oup.com

Table 2: Overview of Classical Chromatography Applications for this compound

TechniquePrinciple of SeparationApplication Notes for this compound
Ion-Exchange Chromatography Reversible exchange of ions based on net charge with a charged stationary phase. rnlkwc.ac.inUtilizes a cation-exchange resin to bind the positively charged this compound, separating it from neutral or anionic species. rsc.orgnih.gov
Paper Chromatography Partitioning between a stationary phase (water in paper) and a mobile solvent phase. youtube.comUsed for the qualitative separation of cyanamide derivatives from reaction mixtures. Identification is based on the Rf value. oup.com

Thermal Analysis for Stability and Decomposition Pathways

Thermal analysis techniques are crucial for understanding the thermal stability, decomposition behavior, and phase transitions of this compound. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are often performed simultaneously to provide complementary information. uni-siegen.de

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. andersonmaterials.comeltra.com A TGA thermogram plots mass percentage against temperature. For nitrogen-containing compounds like melamine and its derivatives, TGA reveals distinct stages of weight loss corresponding to decomposition events. researchgate.net

When this compound is heated, it undergoes thermal decomposition. The TGA curve would show an initial stable region followed by one or more steps of significant weight loss. These losses are attributed to the evolution of volatile decomposition products, such as ammonia (B1221849) (NH₃), as the compound breaks down and potentially polymerizes into more thermally stable structures like melam or melem. researchgate.net The temperature at which decomposition begins is a key indicator of the material's thermal stability. openaccessjournals.com For example, TGA curves of pure melamine show rapid weight loss in the range of 290-410 °C due to sublimation and thermal condensation. researchgate.net A similar pattern, with specific onset and completion temperatures, would be characteristic of this compound.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. wikipedia.orghitachi-hightech.com The DTA curve plots this temperature difference (ΔT) against temperature, revealing thermal events as peaks. Endothermic events (e.g., melting, sublimation) absorb heat, causing the sample temperature to lag behind the reference, resulting in a downward peak. Exothermic events (e.g., crystallization, some decompositions) release heat, causing the sample temperature to exceed the reference, resulting in an upward peak. uni-siegen.de

For this compound, a DTA curve would complement the TGA data. An endothermic peak corresponding to melting would be expected. Decomposition events identified by weight loss in TGA would appear as endothermic or exothermic peaks in the DTA curve, providing a more complete picture of the thermal pathway. uni-siegen.de For example, a DTA curve for a related compound shows an endotherm corresponding to dehydration (a mass loss event in TGA) and a subsequent exotherm at a higher temperature corresponding to recrystallization (an event with no mass loss). uni-siegen.de

Table 3: Expected Thermal Events for this compound in TGA/DTA

Thermal EventTGA ObservationDTA Observation
Melting No mass changeEndothermic peak filab.fr
Decomposition Significant mass loss (e.g., release of NH₃) researchgate.netEndothermic or Exothermic peak(s) uni-siegen.de
Formation of Condensation Products Corresponds to mass loss stepsMay show associated endo/exothermic peaks
Final Residue Stable mass at high temperatureRelatively flat baseline after major events

X-ray Diffraction Analysis for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the atomic and molecular structure of a crystal. wikipedia.org When a beam of X-rays strikes a crystalline material, it is diffracted into specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced. drawellanalytical.com

For a polycrystalline powder sample, the technique is known as Powder X-ray Diffraction (PXRD). The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid. scielo.org.mx Analysis of the peak positions can be used to determine the unit cell parameters (the dimensions of the repeating structural unit of the crystal). The peak intensities provide information about the arrangement of atoms within the unit cell. rsc.org

While a complete, publicly available single-crystal structure of this compound is not readily found, PXRD remains the definitive method for confirming its crystalline phase and identity. The determination of the crystal structure of complex organic molecules, such as guanine (B1146940) derivatives, has been successfully achieved from high-quality powder diffraction data, often aided by computational modeling. rsc.org Such an analysis for this compound would reveal its space group, unit cell dimensions, and the precise arrangement of molecules, including details of the extensive hydrogen-bonding networks that are characteristic of melamine and its derivatives.

Table 4: Information Obtainable from X-ray Diffraction Analysis

ParameterDescription
Diffraction Pattern (Intensity vs. 2θ) A unique fingerprint for the crystalline solid. scielo.org.mx
Peak Positions Used to determine the crystal system and unit cell parameters (a, b, c, α, β, γ). rsc.org
Peak Intensities Used to determine the positions of atoms within the unit cell and solve the crystal structure. rsc.org
Peak Broadening Can provide information on crystallite size and lattice strain.

Compound Names

Computational and Theoretical Investigations of Guanylmelamine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies provide fundamental insights into the electronic structure and reactivity of guanylmelamine. These computational methods allow for the detailed analysis of molecular properties that are often difficult to probe experimentally.

Density Functional Theory (DFT) has become a primary tool for investigating the properties of molecular systems. mdpi.com DFT calculations are employed to determine the electronic structure, optimized geometry, and reactivity of this compound. These calculations often utilize hybrid functionals, such as B3LYP, in combination with various basis sets to achieve a balance between computational cost and accuracy. mdpi.comacs.org

Key findings from DFT studies on related triazine compounds reveal that the planar structure and the distribution of electron density are crucial for their chemical behavior. scbt.com The presence of multiple amine groups and the triazine ring in this compound promotes strong intermolecular interactions and influences its reactivity in substitution reactions. scbt.com DFT calculations can be used to analyze bonding modes and predict structural properties, making it a valuable method for studying molecules like this compound. mdpi.comarxiv.org The computational cost of standard DFT implementations typically scales with the cube of the number of basis functions, which is a consideration for large systems. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in Molecular Calculations

Functional Basis Set Typical Application
B3LYP 6-311g Structural optimization and vibrational spectra analysis mdpi.com
B3LYP cc-pVDZ Structural and vibrational properties acs.org

This table is illustrative and provides examples of DFT methods applied to related molecular systems.

Møller–Plesset Perturbation Theory (MP2) is a widely used post-Hartree-Fock method to account for electron correlation, which is often inadequately described by DFT for certain systems, particularly concerning noncovalent interactions. q-chem.comnih.gov MP2 is considered one of the simplest and most effective levels of theory beyond the Hartree-Fock approximation. q-chem.com

Theoretical studies on analogous molecules, such as melem (B72624), have utilized MP2 alongside DFT to investigate structural and vibrational properties. acs.org The MP2 method can be computationally demanding, but it provides a higher level of accuracy for electron correlation effects. smu.edu Developments in MP2 methods have aimed to reduce computational scaling, making it applicable to larger molecular systems. smu.edu For complex interactions, such as those involving π-stacking, MP2 can offer more reliable results than some DFT functionals. nih.gov Multi-reference Møller-Plesset (MRMP) theory extends these principles to systems with significant multi-reference character, though it can present challenges such as potential energy surface divergences. uu.nl

Table 2: Comparison of Computational Scaling for Different Quantum Chemical Methods

Method Computational Scaling Key Feature
Hartree-Fock (HF) O(N³) - O(N⁴) Starting point for correlation methods
DFT O(N³) Balances cost and accuracy for many systems researchgate.net
MP2 O(N⁵) Includes electron correlation effects smu.edu

N represents the number of basis functions. Scaling can vary with implementation.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nist.govnih.gov This approach allows for the investigation of dynamic processes such as the formation of hydrogen bonding networks and the self-assembly of molecules into larger structures.

The structure of this compound, with its multiple amine and triazine nitrogen atoms, is conducive to forming extensive hydrogen bonding networks. scbt.com These interactions are fundamental to the formation of supramolecular assemblies, where molecules organize into well-defined structures through non-covalent forces. mdpi.compsu.edu

MD simulations can model the dynamic nature of these hydrogen bonds, providing insights into their strength, lifetimes, and the resulting supramolecular architectures. rsc.orgmdpi.com In related systems, hydrogen bonding plays a crucial role in stabilizing crystal lattices and directing the self-assembly process. recercat.cat The ability of this compound to form stable complexes is enhanced by these strong intermolecular interactions. scbt.com The study of hydrogen bond dynamics through MD simulations can reveal how these interactions influence the macroscopic properties of materials. nih.gov

Computational simulations can model how these stacking interactions influence the arrangement of molecules in a crystal. The interplay between π-stacking and other intermolecular forces determines the final three-dimensional structure. nih.gov The analysis of crystal packing through computational methods can help in understanding the properties of solid-state materials. mdpi.com Studies on similar planar molecules have shown that π-stacking is a key factor in their cofacial and slipped-stack packing arrangements. frontiersin.orgnih.gov

Table 3: Key Intermolecular Interactions in this compound and Related Compounds

Interaction Type Description Role in Supramolecular Chemistry
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and an electronegative atom (N, O). scbt.com Directs self-assembly and stabilizes structures. rsc.orgrecercat.cat
π-π Stacking Non-covalent interaction between aromatic rings. scbt.com Contributes to crystal packing and stability of assemblies. recercat.catfrontiersin.org
van der Waals Forces Weak, short-range electrostatic attractions between uncharged molecules. Influence molecular packing and conformation.

Prediction of Spectroscopic Signatures and Vibrational Properties

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. By simulating vibrational frequencies, researchers can assign experimental spectra and gain a deeper understanding of molecular structure and bonding. researchgate.net

First-principles calculations, particularly using DFT, are commonly used to compute the vibrational spectra (infrared and Raman) of molecules. nih.govaps.org For related compounds like melem, theoretical studies at the B3LYP and MP2 levels have shown good agreement between calculated and observed vibrational frequencies. acs.org These calculations can predict how vibrational modes will shift under different conditions, such as pressure, providing insights into the mechanical properties of the material at a molecular level. nih.gov The relationship between molecular structure and spectroscopic constants can also be explored through computational approaches, offering predictive power for new compounds. mpg.de

Table 4: Calculated Vibrational Frequency Ranges for Functional Groups in Related Triazine Compounds

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Reference
N-H Stretching > 3200 arxiv.org
C=N (in-ring) Stretching 1500 - 1689 researchgate.net
C-N Stretching 976 - 1649 researchgate.net

This table provides approximate ranges based on data from related compounds and should be considered illustrative for this compound.

Applications of Guanylmelamine in Advanced Materials Science and Engineering

Development of Flame Retardant Materials Utilizing Guanylmelamine

This compound belongs to the family of nitrogen-based flame retardants, which are considered more environmentally friendly alternatives to halogenated systems. These compounds function by interfering with the combustion cycle, thereby reducing the flammability of polymeric materials.

Nitrogen-containing flame retardants, including melamine (B1676169) and guanidine (B92328) derivatives, are widely incorporated into various polymer matrices to enhance their fire resistance. alfa-chemistry.com Their application is particularly notable in thermoplastics like polyamides (PA) and polyolefins.

Polyamides (PA): Polyamide 6 (PA6) is a common engineering plastic that requires flame retardant additives for use in sectors like transportation and construction. Guanidine-based compounds have proven effective in this regard. For instance, studies have shown that guanidine sulfamate, when used as a flame retardant in PA6, can significantly improve its fire safety performance. mdpi.com Melamine and its derivatives have also been applied in flame-retardant nylon since the 1970s. additivebz.com

Polyolefins: In polyolefins, melamine-based flame retardants can be used, though often at higher loading levels to achieve the desired effect. additivebz.com To improve efficiency, they are frequently compounded with other flame retardants, such as phosphate (B84403) esters, red phosphorus, or mineral fillers like aluminum hydroxide. additivebz.com

The effectiveness of these additives is often evaluated using standard fire safety tests, such as the Limiting Oxygen Index (LOI) and the UL 94 vertical burn test. A higher LOI value indicates better flame retardancy, and a V-0 rating in the UL 94 test is the highest classification for self-extinguishing properties.

The flame-retardant action of nitrogen-based compounds like this compound occurs through mechanisms in both the gas phase and the condensed (solid) phase of the burning polymer. crepim.fr

Gas Phase Effects: During combustion, the flame retardant decomposes at high temperatures to release non-combustible gases, primarily ammonia (B1221849) (NH₃) and nitrogen (N₂). researchgate.net These gases serve to dilute the concentration of flammable gases and oxygen in the vapor phase, effectively suffocating the flame. nih.govnist.gov This process interrupts the exothermic chain reactions driven by free radicals (e.g., H•, OH•) that sustain the flame. kmtindustrial.com

Condensed Phase Effects: In the solid phase, the flame retardant promotes the formation of a stable, insulating layer of char on the polymer's surface. nih.gov This char layer acts as a physical barrier that limits the transfer of heat from the flame to the underlying polymer, slowing its thermal decomposition and reducing the release of flammable volatiles that fuel the fire. crepim.frnih.gov Nitrogen compounds can enhance the formation and stability of this protective char layer, an effect that is particularly pronounced when used with phosphorus-based compounds. nih.gov

A significant advantage of nitrogen-based flame retardants is their ability to exhibit synergistic effects when combined with other additives, especially phosphorus-containing compounds. nih.govresearchgate.net This phosphorus-nitrogen (P-N) synergy often results in a flame-retardant efficiency that is greater than the sum of the individual components. researchgate.netmdpi.com

The interaction between phosphorus and nitrogen enhances flame retardancy in several ways:

In the condensed phase, phosphorus compounds decompose to form phosphoric acid, which acts as a catalyst for dehydration and promotes the charring of the polymer. nih.govnih.gov The presence of nitrogen compounds enhances this charring process, leading to a more robust and effective insulating layer. researchgate.netnih.gov

In the gas phase, volatile phosphorus-containing radicals (e.g., PO•) can trap the high-energy H• and OH• radicals that propagate combustion. nih.govkmtindustrial.com The nitrogen compounds contribute by releasing inert gases that dilute the fuel source. mdpi.com

A notable example of this synergy is the combination of guanidine sulfamate (GAS) and melamine polyphosphate (MPP) in Polyamide 6 (PA6). mdpi.com Research has demonstrated that a low loading of a GAS/MPP mixture can achieve a high Limiting Oxygen Index (LOI) and a UL 94 V-0 rating, indicating excellent fire resistance. mdpi.com

Flame Retardancy Performance of PA6 with Guanidine Sulfamate (GAS) and Melamine Polyphosphate (MPP) mdpi.com
FormulationLoading (wt%)LOI (vol%)UL 94 RatingPeak Heat Release Rate (pHRR) Reduction (%)
Pure PA60--0
PA6 / GAS5---
PA6 / GAS/MPP537V-030

Role in Catalysis and Coordination Chemistry

The nitrogen-rich structure of this compound and related guanidine compounds makes them highly effective ligands in coordination chemistry and versatile platforms for catalysis. nih.gov

Guanidines and their deprotonated forms, guanidinates, are recognized as excellent N-donor ligands capable of coordinating with a wide array of metal centers across the periodic table. nih.govnih.govsemanticscholar.org The key features that contribute to their effectiveness as ligands include:

Strong Donor Character: The nitrogen atoms possess lone pairs of electrons that can be readily donated to form stable coordinate bonds with metal ions.

Coordination Versatility: Guanidines can exhibit various coordination modes. They can act as monodentate ligands, binding through a single imine nitrogen, or as bidentate chelating or bridging ligands, involving multiple nitrogen atoms. at.ua The N,N'-chelating mode is the most common for their anionic (guanidinate) forms. nih.gov

Electronic Flexibility: The Y-shaped CN₃ core allows for significant electronic delocalization, which helps to stabilize the resulting metal complexes in various oxidation states. nih.gov

This coordination ability allows for the synthesis of a diverse range of organometallic complexes with tailored steric and electronic properties. nih.gov

The unique properties of guanidine-based molecules have led to their use as both organocatalysts and as ligands in metal-catalyzed reactions. semanticscholar.orgnih.gov

Organocatalysis: Guanidines are highly basic compounds and can function as "superbasic proton sponges." semanticscholar.org This strong basicity allows them to act as Brønsted base catalysts, deprotonating substrates to initiate reactions. nih.gov Bifunctional guanidine catalysts, which possess both a basic site and a hydrogen-bond donor site (in their protonated guanidinium (B1211019) form), are effective in asymmetric catalysis, controlling the stereochemical outcome of reactions. nih.gov

Metal-Based Catalysis: When coordinated to a metal center, guanidine ligands can modulate the metal's electronic and steric environment, thereby influencing the activity and selectivity of the resulting catalyst. semanticscholar.org These metal-guanidine complexes have been employed in a variety of organic transformations, including:

Guanylation Reactions: Catalytic systems have been developed for the synthesis of substituted guanidines via the addition of amines to carbodiimides. organic-chemistry.orgresearchgate.net

Polymerization Reactions: Copper complexes featuring guanidine ligands have been used as catalysts for atom transfer radical polymerization (ATRP). semanticscholar.org

Coupling and Addition Reactions: Guanidine-based catalysts have shown activity in Michael additions, aza-Henry reactions, and other C-C bond-forming reactions. nih.govresearchgate.net

The development of heterogeneous organocatalysts based on melamine and guanidine structures is an active area of research, aiming to create recyclable and environmentally friendly catalytic systems. nih.gov

Environmental Chemistry Applications and Pollution Control

The environmental applications of this compound, while not as extensively documented as its parent compound melamine, are an emerging area of interest. The unique chemical structure of this compound, combining the triazine ring of melamine with the reactive guanidinium group, suggests its potential utility in various pollution control strategies. Research in this domain is largely exploratory, drawing inferences from the known behaviors of melamine and guanidinium-containing compounds.

Potential in Water Treatment Processes

The functional groups within this compound present opportunities for its application in water purification, primarily through adsorption processes. Adsorption is a widely used technique in wastewater treatment due to its efficiency and operational simplicity. mdpi.com The effectiveness of an adsorbent is largely dependent on its surface chemistry and the presence of active sites for binding pollutants. mdpi.com

This compound-based materials could potentially be developed as effective adsorbents for a range of contaminants. The nitrogen-rich structure, including amino and guanidinium groups, can act as binding sites for heavy metal ions. mdpi.com The chelation of metal ions by amine and amide groups is a well-established mechanism for their removal from aqueous solutions. mdpi.comfrontiersin.org While direct studies on this compound are scarce, research on poly(amidoamine) (PAMAM) dendrimers, which also contain amine and amide functionalities, demonstrates high affinity for heavy metal ions. mdpi.comfrontiersin.org The adsorption capacity is influenced by factors such as pH, with optimal binding for many heavy metal cations occurring at pH levels between 5 and 7. mdpi.com

Furthermore, materials derived from related triazine compounds like melamine have been investigated for the removal of organic pollutants. For instance, nitrogen-containing carbons produced from the pyrolysis of melamine-loaded metal-organic frameworks have shown outstanding performance in adsorbing nitroimidazole antibiotics from water. The mechanism for this high adsorption capacity is attributed to hydrogen bonding, where the material acts as a hydrogen donor. Given the structural similarities, this compound could potentially be a precursor for similar adsorbent materials.

The development of synthetic polymers for water treatment often involves the use of amine-containing compounds as monomers. eastman.com These polymers function as coagulants and flocculants, aiding in the removal of suspended solids from wastewater. eastman.com The presence of multiple amine groups in this compound suggests its potential as a monomer for the synthesis of novel water treatment polymers.

Potential ApplicationTarget PollutantPlausible Mechanism
AdsorbentHeavy Metal Ions (e.g., Cu²⁺, Pb²⁺, Cr⁶⁺)Chelation/Complexation with amine and guanidinium groups
AdsorbentOrganic Pollutants (e.g., antibiotics, dyes)Hydrogen bonding, π-π interactions
Polymer SynthesisSuspended SolidsCoagulation/Flocculation

Studies on Environmental Fate and Degradation

Melamine has been identified as a persistent, mobile, and toxic (PMT) substance, raising concerns about its potential to contaminate drinking water sources. nih.gov Its widespread use in various industrial and consumer products contributes to its presence in the environment. nih.gov

The biodegradation of melamine has been studied in soil and aquatic environments. Certain microorganisms are capable of degrading melamine, using it as a source of nitrogen. The degradation pathway of melamine typically involves a series of hydrolytic steps, leading to the formation of ammeline, ammelide, and ultimately cyanuric acid and ammonia. nih.gov A bacterial consortium containing Nocardioides sp. has been shown to effectively degrade melamine. nih.gov

Similarly, the guanidinium ion, which constitutes a part of the this compound structure, can be biodegraded by microorganisms. dtic.mildtic.mil In aerobic soil, the degradation of guanidinium is a biological process, though the rate can vary depending on the soil type and the concentration of the compound. dtic.mil Aquatic microorganisms are also capable of degrading guanidinium, utilizing it as a source of carbon and nitrogen, although the process can be slow. dtic.mil

Inferred Degradation Pathway of this compound:

Based on the degradation of its constituent parts, a hypothetical degradation pathway for this compound could involve the initial cleavage of the guanidinium group, followed by the stepwise hydrolysis of the triazine ring, similar to the degradation of melamine.

Compound/Functional GroupEnvironmental ConcernBiodegradation Potential
Melamine (Triazine Ring)Persistent, Mobile, Toxic (PMT)Slow, by specific microorganisms
GuanidiniumPotential for inhibition of nitrificationBiodegradable by soil and aquatic microorganisms
This compound Likely to be persistent Potentially slow, pathway not fully understood

Future Research Directions and Emerging Paradigms for Guanylmelamine Studies

Exploration of Novel Biologically Active Derivatives

The quest for novel therapeutic agents continues to drive research into the synthesis and evaluation of new chemical entities. Guanylmelamine, a triazine compound, presents a versatile scaffold for the development of biologically active derivatives. scbt.com Its inherent structure, featuring multiple amine groups and a planar arrangement, facilitates strong intermolecular interactions, which can be pivotal for biological activity. scbt.com

The synthesis of novel derivatives often involves modifications to the core this compound structure. Researchers are exploring various synthetic routes, including cycloaddition reactions and nucleophilic substitutions, to introduce different functional groups and create a diverse library of compounds. For instance, the reaction of dicyandiamide (B1669379) with hydrogen halides like HCl, HBr, or HF is a common method for preparing the this compound backbone. google.com The synthesis of N-glucosylamine derivatives and compounds incorporating aminoguanidine (B1677879) and thiazole (B1198619) rings are also areas of interest, aiming to produce molecules with a wide range of pharmacological activities, including antibacterial, antifungal, and antitumor properties. researchgate.netresearchgate.net

Recent studies have shown that derivatives of related guanidine-containing compounds exhibit promising biological activities. For example, novel urea- and guanidine-based derivatives have been synthesized and evaluated for their potential in treating obesity-related hepatic steatosis. mdpi.com Similarly, new 4-aryl-5,6,7,8-tetrahydroquinazolin-2-amine derivatives, synthesized from reactions involving guanidine (B92328) hydrochloride, have demonstrated antitumor activity against human breast and lung cancer cell lines. sioc-journal.cn These findings underscore the potential of guanidine-based structures, including this compound, as a foundation for developing new therapeutic agents. The exploration of quinoxaline (B1680401) derivatives, another class of nitrogen-containing heterocyclic compounds, has also yielded promising results in the search for new antibacterial, antiviral, and antimicrobial agents. nih.gov

The following table summarizes some examples of biologically active guanidine derivatives and their observed effects:

Derivative ClassTarget/ActivityResearch Findings
Urea- and Guanidine-based analoguesObesity-related hepatic steatosisA synthesized compound, 7i, was found to be a potent regulator of leptin expression and reduced body weight and liver weight in diet-induced obese mice. mdpi.com
4-Aryl-5,6,7,8-tetrahydroquinazolin-2-aminesAntitumor (MCF-7 and A549 cell lines)Some of the newly synthesized compounds exhibited good antitumor activity against human breast and lung cancer cell lines. sioc-journal.cn
Aminoguanidine-thiazole derivativesAntiproliferativeCompounds 3i, 3n, and 3p showed promising antiproliferative effects and are considered candidates for further studies. researchgate.net

Integration with Advanced Manufacturing Techniques for Material Applications

Advanced manufacturing, characterized by the use of innovative technologies to enhance production processes, offers new avenues for the application of this compound and its derivatives. romareng.com.au These techniques, which include additive manufacturing (3D printing), robotics, and digital manufacturing, allow for the creation of complex items with high precision and reduced waste. romareng.com.aumegaventory.com The integration of this compound into these advanced manufacturing processes could lead to the development of materials with enhanced properties.

Triazine compounds, the class to which this compound belongs, are already utilized in various material applications, including the production of dyes, resins, flame retardants, and stabilizers. scbt.com this compound and its derivatives, such as this compound sulfate (B86663), are considered for use in curable resin compositions. google.comepo.orgepo.org The ability of triazines to form stable complexes with metals also makes them valuable in materials science for developing catalysts and coordination compounds. scbt.com

Advanced manufacturing techniques can leverage the properties of this compound in several ways. For instance, in additive manufacturing, this compound could be incorporated into polymer matrices to create composite materials with improved thermal stability or flame retardancy. researchgate.nettaylorfrancis.com The precise control offered by digital manufacturing could enable the fabrication of components with tailored properties by strategically placing this compound-containing materials. megaventory.com

The table below outlines potential applications of this compound in advanced manufacturing:

Advanced Manufacturing TechniquePotential Application of this compoundDesired Outcome
Additive Manufacturing (3D Printing)Incorporation into polymer resinsEnhanced thermal stability, flame retardancy, and mechanical properties of printed objects. researchgate.net
Digital ManufacturingUse in smart materials and functional coatingsCreation of surfaces with specific chemical or physical properties. megaventory.com
Robotics and AutomationDevelopment of specialized adhesives and sealantsImproved performance and durability of robotic components in harsh environments.

Multiscale Modeling and Data Science Approaches for Predictive Research

The complexity of chemical and material systems necessitates the use of advanced computational tools for predictive research. Multiscale modeling and data science are emerging as powerful paradigms for understanding and designing new materials and molecules, including derivatives of this compound. nih.govresearchgate.net

Multiscale modeling bridges the gap between different length and time scales, allowing researchers to predict macroscopic properties from atomistic simulations. umich.eduresearchgate.netprinceton.edu For this compound, this approach can be used to simulate its interaction with biological targets, predict the properties of its derivatives, and understand the behavior of this compound-based materials. By modeling the system at multiple levels of detail, from quantum mechanics to continuum mechanics, researchers can gain insights that are often inaccessible through experiments alone. researchgate.netresearchgate.net

Data science, encompassing machine learning, predictive analytics, and data mining, offers a suite of techniques for extracting valuable insights from large datasets. mit.edusyracuse.eduresearchgate.net In the context of this compound research, data science can be applied to:

Predict Biological Activity: Machine learning models can be trained on existing data to predict the biological activity of new this compound derivatives, accelerating the drug discovery process. syracuse.edu

Optimize Synthesis Reactions: Data analysis can help identify the optimal conditions for synthesizing this compound and its derivatives, improving yield and reducing waste. geeksforgeeks.org

Material Property Prediction: Algorithms can be developed to predict the properties of new materials incorporating this compound, guiding the design of advanced materials. ucalgary.ca

The integration of these computational approaches can create a synergistic research workflow, as illustrated below:

Computational ApproachApplication in this compound ResearchExpected Outcome
Multiscale Modeling Simulating the binding of this compound derivatives to protein targets.Understanding the mechanism of action and guiding the design of more potent inhibitors. umich.edu
Predicting the mechanical and thermal properties of this compound-polymer composites.Designing advanced materials with tailored performance characteristics. researchgate.net
Data Science Developing quantitative structure-activity relationship (QSAR) models.Predicting the biological activity of novel this compound derivatives before synthesis.
Analyzing large datasets from high-throughput screening experiments.Identifying promising lead compounds for further development. mit.edu

Sustainable Synthesis and Green Chemistry Principles in this compound Production

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental impact. instituteofsustainabilitystudies.comrroij.com These principles focus on the design of products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduacs.orgcore.ac.uk The sustainable synthesis of this compound is a critical area of future research, aiming to develop more environmentally friendly production methods.

Key green chemistry principles applicable to this compound synthesis include:

Waste Prevention: Designing synthetic routes that generate minimal waste. instituteofsustainabilitystudies.comacs.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.comyale.edu

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. yale.eduacs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. yale.eduacs.org

Use of Renewable Feedstocks: Utilizing raw materials from renewable sources. yale.edu

Catalysis: Employing catalytic reagents in place of stoichiometric ones to increase efficiency and reduce waste. instituteofsustainabilitystudies.comacs.org

Current methods for synthesizing this compound often involve the use of strong acids and high temperatures. google.com Research into greener alternatives could explore the use of biocatalysts, such as enzymes, which can perform reactions with high specificity under mild conditions, often eliminating the need for protecting groups. acs.org Solvent-free reactions or the use of greener solvents like water or supercritical fluids are also promising areas of investigation. core.ac.uk Furthermore, developing processes that utilize renewable feedstocks would contribute significantly to the sustainability of this compound production. yale.edu

The following table highlights potential green chemistry approaches for this compound synthesis:

Green Chemistry PrincipleApplication to this compound SynthesisPotential Benefit
Catalysis Use of solid acid catalysts or biocatalysts.Reduced corrosion, easier separation, and milder reaction conditions. acs.org
Alternative Solvents Reactions in water or solvent-free conditions.Reduced use of volatile organic compounds (VOCs) and simplified purification. core.ac.uk
Energy Efficiency Microwave-assisted or sonochemical synthesis.Faster reaction times and lower energy consumption compared to conventional heating. core.ac.uk
Renewable Feedstocks Deriving starting materials from biomass.Reduced reliance on fossil fuels and a more sustainable production lifecycle. yale.edu

By embracing these future research directions, the scientific community can unlock the full potential of this compound, leading to the development of new and improved products in a manner that is both economically viable and environmentally responsible.

Q & A

Q. What protocols ensure responsible data sharing in multi-institutional this compound research?

  • Methodological Answer : Establish data-use agreements specifying ownership, access tiers, and embargo periods. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging. For collaborative studies, define roles using CRediT taxonomy and archive raw data in certified repositories (e.g., Cambridge Structural Database) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.